Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at positions 4 and 6 on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole.
Esterification: The carboxyl group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,6-Difluoro-1H-indole-2,3-dione: Another fluorinated indole derivative with distinct reactivity and applications.
Uniqueness
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H11F2NO2 |
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Molecular Weight |
227.21 g/mol |
IUPAC Name |
ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-4,10,14H,2,5H2,1H3 |
InChI Key |
FLCZBDMHIRHOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2F)F |
Origin of Product |
United States |
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